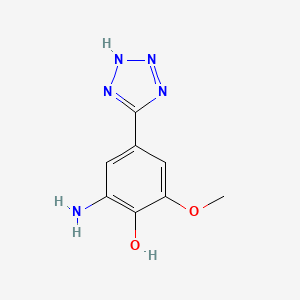

2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol

CAS No.: 1243977-55-0

Cat. No.: VC5941331

Molecular Formula: C8H9N5O2

Molecular Weight: 207.193

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1243977-55-0 |

|---|---|

| Molecular Formula | C8H9N5O2 |

| Molecular Weight | 207.193 |

| IUPAC Name | 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol |

| Standard InChI | InChI=1S/C8H9N5O2/c1-15-6-3-4(2-5(9)7(6)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13) |

| Standard InChI Key | UYPPLYCZNRWAMF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1O)N)C2=NNN=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenolic core substituted at the 2-, 4-, and 6-positions with amino, tetrazole, and methoxy groups, respectively. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is known for its metabolic stability and bioisosteric equivalence to carboxylic acids . The methoxy group at C-6 enhances lipophilicity, while the amino group at C-2 introduces hydrogen-bonding potential, critical for molecular interactions in biological systems.

Spectral Characterization

While direct spectral data for this compound are unavailable, analogous tetrazole-phenol derivatives exhibit characteristic signals in NMR and IR spectroscopy. For example:

-

IR: Absorption bands at ~1,020–1,200 cm⁻¹ (tetrazole ring stretching), ~1,610 cm⁻¹ (C=N imine), and ~3,400 cm⁻¹ (NH stretching) .

-

¹H NMR: Aromatic protons in the δ 6.9–8.5 ppm range, methoxy singlet at δ ~3.3 ppm, and NH signals as broad singlets .

Synthetic Methodologies

General Synthesis of Tetrazole-Containing Phenols

The synthesis of tetrazole-phenol hybrids typically involves two key steps:

-

Formation of the Phenolic Scaffold: Condensation reactions between substituted benzaldehydes and nitrile precursors, as demonstrated in the synthesis of 3-cyano-2-iminocoumarins .

-

Tetrazole Cyclization: Treatment of nitrile intermediates with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions .

Example Protocol (adapted from ):

-

React 2-hydroxy-4-nitro-6-methoxybenzaldehyde with propanedinitrile in ethanol/piperidine to form a cyano intermediate.

-

Cyclize the nitrile group using NaN₃ (1 eq), ZnCl₂ (1.2 eq), and H₂O/THF (4:1) at 80°C for 4–7 hours.

-

Isolate the product via filtration and purify by recrystallization.

Yield Optimization:

-

Electron-donating groups (e.g., methoxy) improve yields (>90%) by stabilizing intermediates .

-

Steric hindrance from bulky substituents (e.g., bromine) reduces yields to ~55% .

Biological Activities of Structural Analogs

Antiproliferative Effects

Tetrazole-phenol hybrids exhibit marked cytotoxicity against cancer cell lines. For instance:

Mechanistic Insights:

-

Tetrazole moieties disrupt cellular redox balance via interactions with thiol groups .

-

Methoxy groups enhance membrane permeability, facilitating intracellular accumulation .

Computational and Structure-Activity Relationship (SAR) Studies

Molecular Docking Predictions

In silico models of similar compounds suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume